N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine
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Overview
Description
N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine, also known as NFPS, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system. Glycine is an inhibitory neurotransmitter that plays a crucial role in modulating neuronal activity, and GlyT1 inhibitors like NFPS have been investigated for their potential in treating a variety of neurological and psychiatric disorders.
Mechanism of Action
Advantages and Limitations for Lab Experiments
N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine has several advantages as a research tool. It is a highly selective inhibitor of GlyT1, and its effects on glycine transport are well-characterized. N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine has also been extensively studied in preclinical models, making it a well-established research tool. However, N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine has some limitations as well. Its effects on other transporters and receptors are not well-characterized, and its potential for off-target effects should be considered in experimental design.
Future Directions
There are several potential future directions for research on N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine. One area of interest is its potential in treating schizophrenia. N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine has been shown to improve cognitive function and reduce negative symptoms in preclinical models of schizophrenia, and further research is needed to determine its potential as a therapeutic agent in this disorder. Another area of interest is its potential in treating pain and addiction. N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine has been shown to reduce pain sensitivity and inhibit drug-seeking behavior in preclinical models, and further research is needed to determine its potential in these areas. Additionally, further research is needed to fully understand the mechanism of action of N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine and its potential for off-target effects.
Synthesis Methods
N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine can be synthesized using a multi-step process involving the reaction of 4-fluorobenzaldehyde with 4-methylbenzenesulfonyl chloride to form the intermediate 4-fluoro-N-(4-methylbenzenesulfonyl)benzamide. This intermediate is then reacted with glycine methyl ester to form N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine.
Scientific Research Applications
N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine has been extensively studied in preclinical models for its potential therapeutic applications. It has been investigated for its potential in treating a variety of neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine has also been studied for its potential in treating pain and addiction.
properties
IUPAC Name |
2-[[(4-fluorophenyl)-[(4-methylphenyl)sulfonylamino]methylidene]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4S/c1-11-2-8-14(9-3-11)24(22,23)19-16(18-10-15(20)21)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDRKEYFNDLWKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCC(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine |
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